3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazabicycloheptane derivative with an acetylating agent. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acetyl group can participate in hydrogen bonding or act as an electrophilic center, facilitating various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
3,6-Diazabicyclo[3.2.0]heptane: Lacks the acetyl group, resulting in different chemical reactivity.
3-Acetyl-2,5-diazabicyclo[2.2.1]heptane: Different bicyclic framework, leading to distinct physical and chemical properties.
Uniqueness
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one is unique due to its specific bicyclic structure and the presence of the acetyl group, which imparts distinct reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H10N2O2/c1-4(10)9-2-5-6(3-9)8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11) |
InChI Key |
VLWRYFHSBRAHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2C(C1)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.